molecular formula C17H12Cl2N2O2 B11058081 2-[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]-2-oxoacetamide

2-[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]-2-oxoacetamide

Cat. No.: B11058081
M. Wt: 347.2 g/mol
InChI Key: OOZYEJHKOYTURF-UHFFFAOYSA-N
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Description

2-[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]-2-oxoacetamide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]-2-oxoacetamide typically involves the reaction of 2,4-dichlorobenzyl chloride with indole-3-carboxaldehyde, followed by the introduction of an oxoacetamide group. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]-2-oxoacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: Halogen atoms in the benzyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions include various substituted indole derivatives, which can exhibit different biological activities and properties.

Scientific Research Applications

2-[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]-2-oxoacetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an inhibitor of specific enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]-2-oxoacetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 2-[1-(4-chlorobenzyl)-1H-indol-3-yl]-2-oxoacetamide
  • 2-[1-(2,4-dichlorophenyl)-1H-indol-3-yl]-2-oxoacetamide
  • 2-[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]-2-oxopropanamide

Uniqueness

2-[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]-2-oxoacetamide is unique due to its specific substitution pattern on the benzyl group, which can influence its biological activity and chemical properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C17H12Cl2N2O2

Molecular Weight

347.2 g/mol

IUPAC Name

2-[1-[(2,4-dichlorophenyl)methyl]indol-3-yl]-2-oxoacetamide

InChI

InChI=1S/C17H12Cl2N2O2/c18-11-6-5-10(14(19)7-11)8-21-9-13(16(22)17(20)23)12-3-1-2-4-15(12)21/h1-7,9H,8H2,(H2,20,23)

InChI Key

OOZYEJHKOYTURF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CC3=C(C=C(C=C3)Cl)Cl)C(=O)C(=O)N

Origin of Product

United States

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